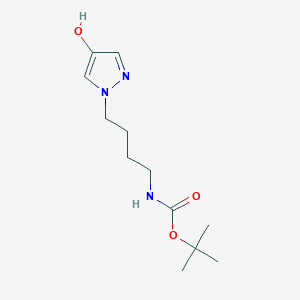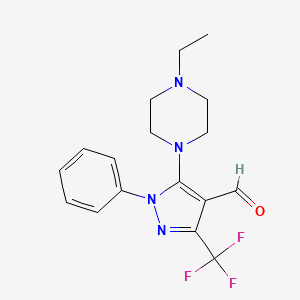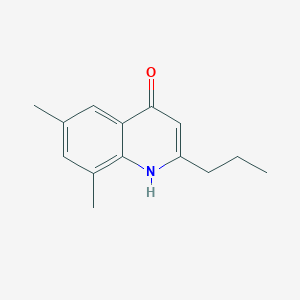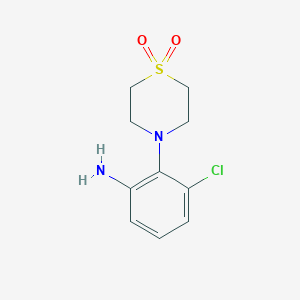
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound that belongs to the thiomorpholine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the amino and chloro substituents on the phenyl ring. One common method involves the use of propargyl bromide in the presence of a base such as cesium carbonate in acetone at room temperature, followed by oxidation of the sulfur group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A structurally related compound with an oxygen atom instead of sulfur. It is used as a solvent and in the synthesis of pharmaceuticals.
Thiomorpholine: The parent compound of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide, with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both amino and chloro substituents on the phenyl ring, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13ClN2O2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
3-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)aniline |
InChI |
InChI=1S/C10H13ClN2O2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7,12H2 |
InChI Key |
CIUYWCDCBYLEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)
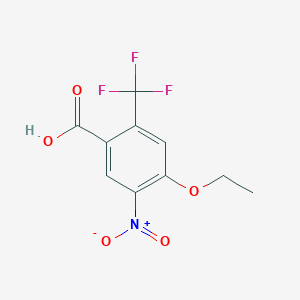
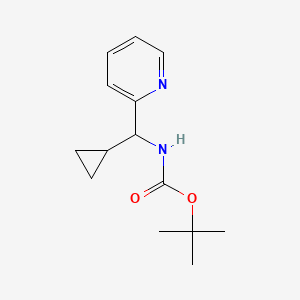
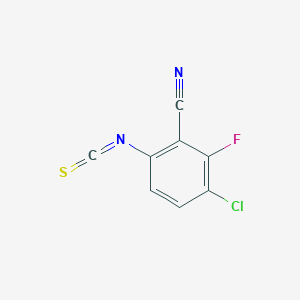
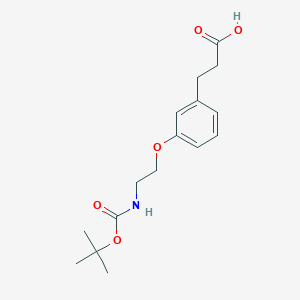
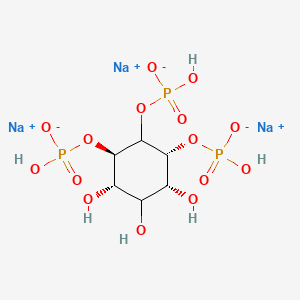
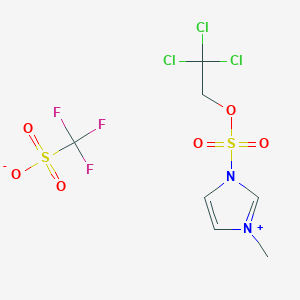

![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
